molecular formula C15H15ClN4O2S B14927885 N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B14927885
M. Wt: 350.8 g/mol
InChI Key: VGZOAFHSCRUQKO-UHFFFAOYSA-N
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Description

N~3~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~3~-METHYL-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring, a thiophene ring, and an isoxazole ring, making it a unique and versatile molecule. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~3~-METHYL-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole, thiophene, and isoxazole rings. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclocondensation and cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N~3~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~3~-METHYL-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N~3~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~3~-METHYL-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N3-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~3~-METHYL-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may interfere with viral replication by targeting viral coat proteins . The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole, thiophene, and isoxazole derivatives, such as:

Uniqueness

N~3~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~3~-METHYL-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H15ClN4O2S

Molecular Weight

350.8 g/mol

IUPAC Name

N-[(4-chloro-2-ethylpyrazol-3-yl)methyl]-N-methyl-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C15H15ClN4O2S/c1-3-20-12(10(16)8-17-20)9-19(2)15(21)11-7-13(22-18-11)14-5-4-6-23-14/h4-8H,3,9H2,1-2H3

InChI Key

VGZOAFHSCRUQKO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)Cl)CN(C)C(=O)C2=NOC(=C2)C3=CC=CS3

Origin of Product

United States

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